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Compound of Interest

Compound Name: 2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301

An In-depth Technical Guide to 2-Chloro-4,6-
diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Chloro-4,6-diphenylpyrimidine. It is intended to serve as a valuable resource
for researchers, scientists, and professionals involved in drug development and other chemical
synthesis applications. This document details the compound's structural and physicochemical
characteristics, provides established experimental protocols for its synthesis and analysis, and
explores its reactivity.

Introduction

2-Chloro-4,6-diphenylpyrimidine is a substituted pyrimidine derivative with the chemical
formula C16H11CIN2.[1][2] The pyrimidine core is a fundamental building block in numerous
biologically active compounds, including nucleic acids, and various pharmaceuticals. The
presence of the chloro substituent at the 2-position makes it a versatile intermediate for further
chemical modifications, particularly through nucleophilic aromatic substitution and cross-
coupling reactions. Its phenyl substituents at the 4 and 6 positions contribute to its aromaticity
and influence its solubility and crystalline nature. This guide will systematically present the
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known physical and chemical data for this compound, along with detailed methodologies for its
synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine are summarized in
the table below. These properties are crucial for its handling, storage, and application in various
chemical reactions. The compound typically appears as a white to light yellow crystalline solid.

[1][3] It is important to store it in a dark, dry place at room temperature.[3]

Property Value Reference
Molecular Formula C16H11CIN2 [1112]
Molecular Weight 266.73 g/mol [11[2]
CAS Number 2915-16-4 [1]
White to light yellow crystalline
Appearance [1][3]
powder
Melting Point 113.0to 117.0 °C [1][3]

Boiling Point (Predicted)

469.1 £14.0 °C

[1]3]

Density (Predicted) 1.25+ 0.1 g/cm3 [11[3]
Solubility Insoluble in water [4]
LogP (Predicted) 4.46 [1]
pKa (Predicted) -1.69 + 0.30 [3]

Synthesis and Reactivity

2-Chloro-4,6-diphenylpyrimidine is a key intermediate in the synthesis of more complex

molecules. Its reactivity is dominated by the chlorine atom at the 2-position of the pyrimidine

ring, which is susceptible to nucleophilic displacement.

Synthesis Workflow

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1225301?utm_src=pdf-body
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017854/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017854/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://publishing.bceln.ca/index.php/urcproceedings/article/download/322/461/438
https://www.oled-intermediates.com/news/industry-news/what-role-do-pyrimidine-derivatives-play-in-metabolic-pathways-within-living-organisms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.benchchem.com/product/b1225301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A common synthetic route to 2-Chloro-4,6-diphenylpyrimidine involves the
cyclocondensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.

Starting Materials

Intermediate Final Product

Cyclocondensation with Urea

(Z-Hydroxy-4,6-diphenylpyrimidine Chiorination (.4, POCIS

Click to download full resolution via product page
Synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Key Reactions

The chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles or
participate in cross-coupling reactions.

/

Reactions

with Amines, Alcohols, Thiols [ ]
[ with Boronic Acids (Pd catalyst)
[ ]

Click to download full resolution via product page
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Key reactions of 2-Chloro-4,6-diphenylpyrimidine.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and
characterization of 2-Chloro-4,6-diphenylpyrimidine.
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Synthesis of 2-Chloro-4,6-diphenylpyrimidine

This protocol describes a general two-step synthesis starting from dibenzoylmethane and urea.

Step 1: Synthesis of 2-Hydroxy-4,6-diphenylpyrimidine

In a round-bottom flask, combine dibenzoylmethane (1 equivalent), urea (1.5 equivalents),
and a catalytic amount of a strong acid (e.g., concentrated HCI) in a suitable solvent such as
ethanol.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 2-
hydroxy-4,6-diphenylpyrimidine.

Step 2: Chlorination to 2-Chloro-4,6-diphenylpyrimidine

To a flask containing 2-hydroxy-4,6-diphenylpyrimidine (1 equivalent), add phosphorus
oxychloride (POCIs) (5-10 equivalents) as both the reagent and solvent.

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.

After the reaction is complete, cool the mixture to room temperature and carefully pour it
onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide)
until a precipitate forms.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield
pure 2-Chloro-4,6-diphenylpyrimidine.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1225301?utm_src=pdf-body
https://www.benchchem.com/product/b1225301?utm_src=pdf-body
https://www.benchchem.com/product/b1225301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified 2-Chloro-4,6-diphenylpyrimidine in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

* 'H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected spectrum should
show multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the
phenyl protons and a singlet for the pyrimidine proton.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show
signals for the carbon atoms of the pyrimidine ring and the phenyl groups. The carbon
attached to the chlorine will appear at a characteristic chemical shift.

4.2.2. Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid
sample, Attenuated Total Reflectance (ATR) can be used.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Expected Absorptions: Look for characteristic peaks corresponding to C-H stretching of the
aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and
the C-Cl stretching vibration.

4.2.3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Analyze the sample using an appropriate ionization technique, such as
Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Expected Result: The mass spectrum should show a molecular ion peak [M]* and/or a
protonated molecular ion peak [M+H]* corresponding to the molecular weight of 2-Chloro-
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4,6-diphenylpyrimidine (266.73 g/mol ). The isotopic pattern for the chlorine atom (3>Cl and
37Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Biological Significance and Signaling Pathways

While specific signaling pathways for 2-Chloro-4,6-diphenylpyrimidine are not extensively
documented, pyrimidine derivatives, in general, are of immense biological importance. They
are core components of nucleic acids (DNA and RNA) and are involved in numerous metabolic
pathways. The pyrimidine ring system is a common scaffold in a wide range of
pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The functionalization
of the pyrimidine core, often initiated from chloro-derivatives, is a key strategy in drug discovery

to modulate biological activity.
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Conclusion

2-Chloro-4,6-diphenylpyrimidine is a valuable chemical intermediate with well-defined
physicochemical properties. Its synthesis is straightforward, and its reactivity, particularly at the
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2-position, allows for a wide range of chemical transformations. This guide provides the
essential information and experimental protocols required for its effective use in a research and
development setting. Further exploration of its derivatives could lead to the discovery of novel
compounds with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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